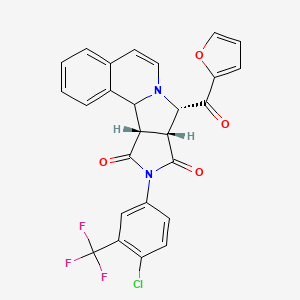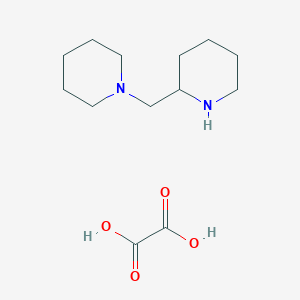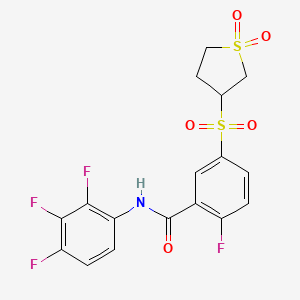
C17H13F4NO5S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C17H13F4NO5S2 est une molécule organique complexe qui contient des atomes de carbone, d'hydrogène, de fluor, d'azote, d'oxygène et de soufre
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de C17H13F4NO5S2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. Les méthodes de préparation impliquent généralement :
Formation d'intermédiaires : Les étapes initiales comprennent souvent la préparation de composés intermédiaires par le biais de réactions telles que l'halogénation, la nitration et la sulfonation.
Réactions de couplage : Ces intermédiaires sont ensuite soumis à des réactions de couplage, qui peuvent impliquer l'utilisation de palladium ou d'autres catalyseurs de métaux de transition pour former des liaisons carbone-carbone ou carbone-hétéroatome.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie ou la distillation afin d'obtenir la pureté et le rendement souhaités.
Méthodes de production industrielle
La production industrielle de This compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Cela inclut l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
C17H13F4NO5S2: subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation de produits réduits.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, conditions anhydres.
Substitution : Halogènes (chlore, brome), nucléophiles (amines, thiols), solvants comme le dichlorométhane ou l'éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués.
Applications de recherche scientifique
This compound: présente un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique, facilitant la formation de molécules complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes, antivirales ou anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment son rôle de candidat médicament ou de composé principal dans la découverte de médicaments.
Industrie : Utilisé dans le développement de matériaux avancés, tels que des polymères, des revêtements ou des catalyseurs, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut exercer ses effets en :
Se liant à des enzymes ou des récepteurs : Modulant leur activité et influençant les voies biochimiques.
Interagissant avec l'ADN ou l'ARN : Affectant l'expression des gènes et les processus cellulaires.
Perturbant les membranes cellulaires : Conduisant à des changements de la perméabilité et de la fonction cellulaires.
Applications De Recherche Scientifique
C17H13F4NO5S2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate or lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of C17H13F4NO5S2 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Disrupting Cellular Membranes: Leading to changes in cell permeability and function.
Comparaison Avec Des Composés Similaires
C17H13F4NO5S2: peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure :
C17H13F4NO5S: Un composé présentant une structure similaire mais des groupes fonctionnels différents.
C17H13F4NO5S3: Un composé comportant un atome de soufre supplémentaire, ce qui conduit à des propriétés chimiques différentes.
C17H13F4NO4S2: Un composé comportant un atome d'oxygène de moins, affectant sa réactivité et ses applications.
Le caractère unique de This compound réside dans sa combinaison spécifique de groupes fonctionnels et de structure moléculaire, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H13F4NO5S2 |
|---|---|
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2,3,4-trifluorophenyl)benzamide |
InChI |
InChI=1S/C17H13F4NO5S2/c18-12-2-1-9(29(26,27)10-5-6-28(24,25)8-10)7-11(12)17(23)22-14-4-3-13(19)15(20)16(14)21/h1-4,7,10H,5-6,8H2,(H,22,23) |
Clé InChI |
JBHZPRZETBUHKE-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


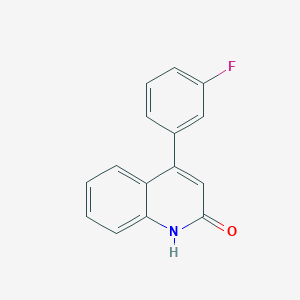
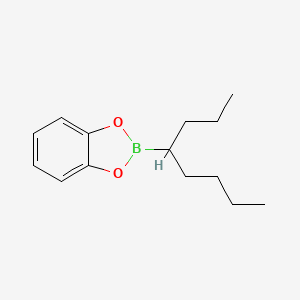
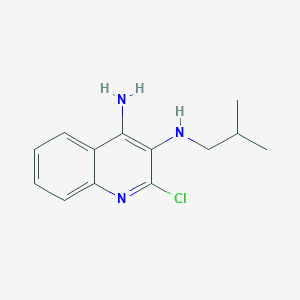

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
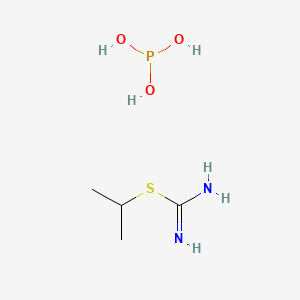
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)



